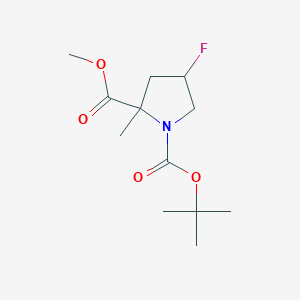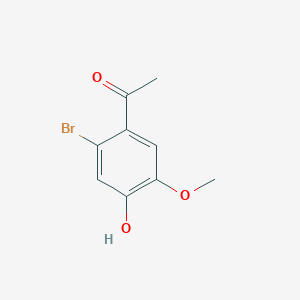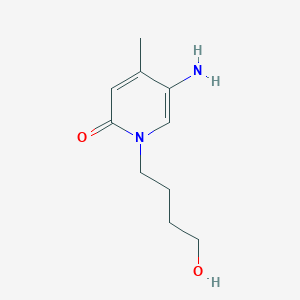
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core with an amino group at the 5-position, a hydroxybutyl chain at the 1-position, and a methyl group at the 4-position. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Functional Group Introduction: The amino group is introduced at the 5-position using nitration followed by reduction.
Hydroxybutyl Chain Addition: The hydroxybutyl chain is added through a substitution reaction, often involving a halogenated butanol derivative.
Methyl Group Addition: The methyl group is introduced at the 4-position using alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxybutyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino and hydroxybutyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one: shares similarities with other pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
5-amino-1-(4-hydroxybutyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-10(14)12(7-9(8)11)4-2-3-5-13/h6-7,13H,2-5,11H2,1H3 |
InChIキー |
OARPZJPQPNPQJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=C1N)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


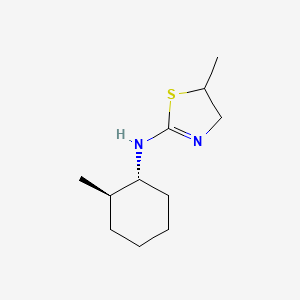
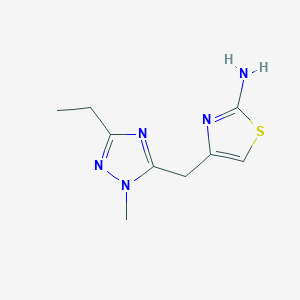
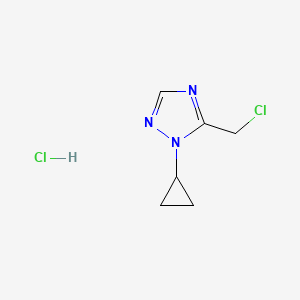
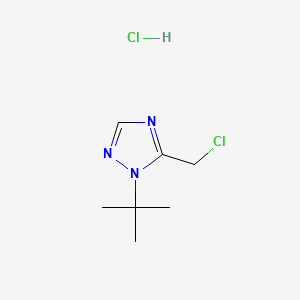
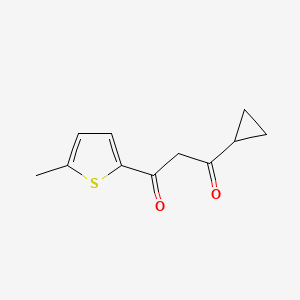
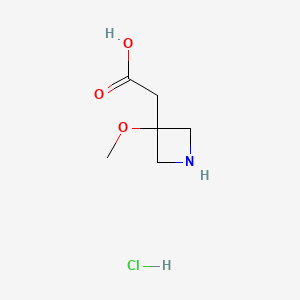
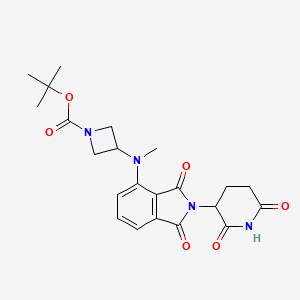

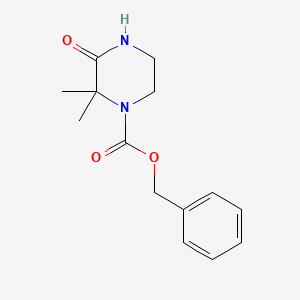
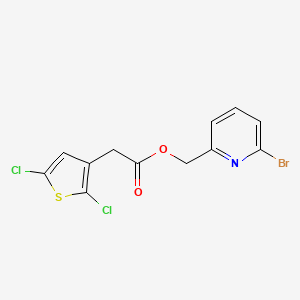
![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
